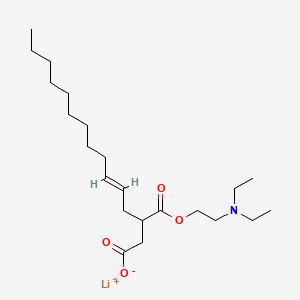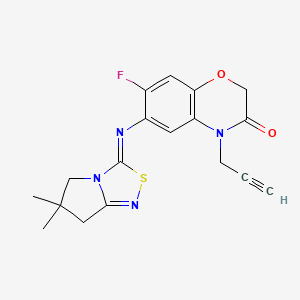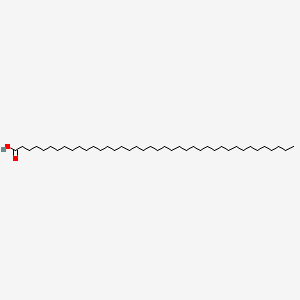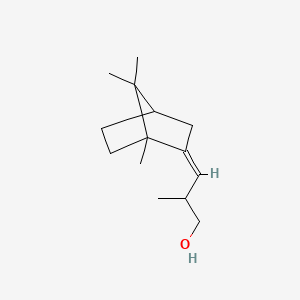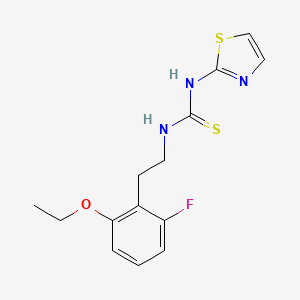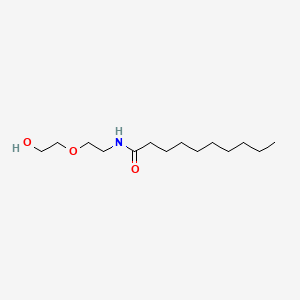
Decanamide, N-(2-(2-hydroxyethoxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanamida, N-(2-(2-hidroxietoxietil)- es un compuesto orgánico con la fórmula molecular C14H29NO3. Se caracteriza por la presencia de una cadena principal de decanamida con un sustituyente 2-(2-hidroxietoxietil).
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Decanamida, N-(2-(2-hidroxietoxietil)- se puede sintetizar mediante la reacción de bromuro de 2-etoxietil con N-acetilciclohexanamida. Esta reacción generalmente involucra el uso de una reacción de anillo de hidantoína . Las condiciones de reacción incluyen el uso de solventes y catalizadores apropiados para facilitar la formación del producto deseado.
Métodos de Producción Industrial
En entornos industriales, la producción de Decanamida, N-(2-(2-hidroxietoxietil)- puede involucrar la síntesis a gran escala utilizando rutas de reacción similares. El proceso se optimiza para rendimiento y pureza, asegurando que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de Reacciones
Decanamida, N-(2-(2-hidroxietoxietil)- experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina.
Aplicaciones Científicas De Investigación
Decanamida, N-(2-(2-hidroxietoxietil)- tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación explora sus posibles aplicaciones terapéuticas, incluido su papel como candidato a fármaco o intermedio farmacéutico.
Industria: Se utiliza en la producción de productos químicos especiales, surfactantes y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de Decanamida, N-(2-(2-hidroxietoxietil)- implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando su actividad. Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos Similares
N-(2-Hidroxiétil)dodecanamida: Este compuesto tiene una estructura similar pero con una cadena principal de dodecanamida en lugar de decanamida.
Neodecanamida, N-[2-(2-hidroxietoxietil)-]: Otro compuesto similar con ligeras variaciones en su estructura molecular.
Unicidad
Decanamida, N-(2-(2-hidroxietoxietil)- es única debido a su patrón de sustituyentes específico, que le confiere propiedades químicas y físicas distintivas. Estas propiedades la hacen adecuada para aplicaciones especializadas que pueden no ser alcanzables con otros compuestos similares.
Propiedades
Número CAS |
158948-13-1 |
|---|---|
Fórmula molecular |
C14H29NO3 |
Peso molecular |
259.38 g/mol |
Nombre IUPAC |
N-[2-(2-hydroxyethoxy)ethyl]decanamide |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-14(17)15-10-12-18-13-11-16/h16H,2-13H2,1H3,(H,15,17) |
Clave InChI |
BKCHFSQUGUUHFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






